Allyl 2-ethyl-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2-ethyl-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the condensation of aromatic aldehydes with ethyl acetoacetate, followed by cyclization with thiazole derivatives . The reaction conditions often include the use of catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Allyl 2-ethyl-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and phenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Allyl 2-ethyl-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Allyl 2-ethyl-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit the NF-kB inflammatory pathway, which is involved in various inflammatory and autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Allyl 2-ethyl-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific structural features, such as the allyl group and the phenyl ring, which contribute to its distinct chemical and biological properties .
Biological Activity
Allyl 2-ethyl-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its potential therapeutic applications.
Chemical Structure and Properties
The compound has the following structural formula:
This structure features a thiazolo-pyrimidine core, which is crucial for its biological activity. The presence of the allyl and ethyl groups contributes to its lipophilicity, potentially enhancing membrane permeability.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
Microorganism | MIC (µg/mL) | Reference |
---|---|---|
Escherichia coli | 12.5 | |
Staphylococcus aureus | 15.0 | |
Klebsiella pneumoniae | 20.0 |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death.
Cytotoxicity
The cytotoxic effects of this compound have also been investigated. For instance, it has shown significant cytotoxicity against leukemia HL-60 cells with an IC50 value of 158.5 ± 12.5 μM. This suggests potential applications in cancer therapy, particularly in targeting hematological malignancies .
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity. Studies report that it exhibits an EC50 value of 6 to 9 μg/mL against Fusarium oxysporum, indicating strong antifungal potential . The presence of specific functional groups in the thiazolo-pyrimidine structure may enhance this activity.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing disruption.
- Interference with DNA/RNA Synthesis : By mimicking nucleobases or interfering with nucleic acid synthesis pathways, it can inhibit microbial growth.
Study on Antibacterial Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of thiazolo-pyrimidines and evaluated their antibacterial properties. Among these, this compound was identified as one of the most potent compounds against E. coli and S. aureus, reinforcing its potential as a lead candidate for antibiotic development .
Cytotoxicity Assessment
A study assessing the cytotoxic effects on cancer cell lines highlighted the compound's ability to induce apoptosis in HL-60 cells through caspase activation pathways. This finding suggests that further exploration into its use as an anticancer agent could be warranted .
Properties
CAS No. |
617694-06-1 |
---|---|
Molecular Formula |
C19H20N2O3S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
prop-2-enyl 2-ethyl-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H20N2O3S/c1-4-11-24-18(23)15-12(3)20-19-21(17(22)14(5-2)25-19)16(15)13-9-7-6-8-10-13/h4,6-10,14,16H,1,5,11H2,2-3H3 |
InChI Key |
GUYZIOBAIWZKLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC=C)C3=CC=CC=C3 |
Origin of Product |
United States |
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